molecular formula C13H17Cl2NO3 B1456311 Methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-33-4

Methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456311
M. Wt: 306.18 g/mol
InChI Key: OGIJTCXTCFBJSG-ROLPUNSJSA-N
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Description

Methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO3 and its molecular weight is 306.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reaction Studies

This compound and its derivatives are often investigated for their chemical reactivity and synthesis pathways. For example, studies have explored the methylation and methoxylation reactions under UV irradiation, showcasing its utility in creating novel organic compounds through specific reaction conditions (Sugiyama et al., 1981). Furthermore, efficient syntheses techniques for related pyrrole derivatives illustrate its role in expanding the library of accessible pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).

Polymer Science

In polymer science, the compound's derivatives have been used to synthesize novel thermally stable poly(ether imide ester)s, highlighting its relevance in creating materials with specific physical and thermal properties (Mehdipour-Ataei & Amirshaghaghi, 2005). These findings suggest its potential in developing new materials for industrial applications.

Analytical Methodologies

Additionally, the compound and its analogs have been employed in analytical methodologies, such as the determination of chlorophenoxy acid herbicides in water. This application involves in situ esterification followed by liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry, indicating its use in environmental analysis and monitoring (Catalina et al., 2000).

properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3.ClH/c1-8-3-4-12(10(14)5-8)18-9-6-11(15-7-9)13(16)17-2;/h3-5,9,11,15H,6-7H2,1-2H3;1H/t9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIJTCXTCFBJSG-ROLPUNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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